Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound belonging to the triazolopyrimidine family. Its structure comprises a bicyclic core with a fused triazole and pyrimidine ring, functionalized at positions 2 (methyl), 6 (ethyl carboxylate), and 7 (amino group) (Fig. 1). This compound is synthesized via cyclocondensation reactions involving aminotriazole precursors and diketones, followed by hydrolysis or chlorination steps to introduce specific substituents . Triazolopyrimidines are renowned for their broad biological activities, including antiviral, antitumor, and antimicrobial properties, making them valuable scaffolds in medicinal chemistry .
Properties
IUPAC Name |
ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-3-16-8(15)6-4-11-9-12-5(2)13-14(9)7(6)10/h4H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBDMCFNAXZIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331584 | |
| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727661-19-0 | |
| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine scaffold can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine scaffold.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazolopyrimidine core allows extensive structural modifications. Key analogues differ in substituents at positions 2, 5, 6, and 7, which critically influence physicochemical properties and bioactivity.
Functional Group Impact on Bioactivity
- Position 6 (Carboxylate vs. In contrast, carboxamide derivatives (e.g., compound 5a) display improved solubility and hydrogen-bonding capacity, which may enhance target binding in hydrophilic environments .
- Position 7 (Amino vs. Hydroxy/Chloro): The 7-amino group in the target compound is crucial for antiviral activity, as seen in anti-influenza agents . Substitution with hydroxy or chloro groups (e.g., 7-hydroxy-TZP derivatives) can alter electronic properties, affecting interactions with viral polymerases .
- Position 2 (Methyl vs. Amino/Thioether): A methyl group at position 2 (target compound) provides steric bulk without significant electronic effects. Amino or thioether substituents (e.g., compound 8 or 10) introduce hydrogen-bond donors or sulfur-mediated interactions, respectively, which may enhance binding affinity to enzymes like tubulin or viral proteases .
Biological Activity
Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 179.19 g/mol
- CAS Number : 92673-40-0
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival.
- Antiviral Activity : Studies suggest that this compound can disrupt viral replication processes by interfering with RNA-dependent RNA polymerase (RdRp) activity, particularly in the context of influenza virus infections .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating potential as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Biological Activity | IC50/EC50 Values | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | 10 µM | MCF-7 |
| Antiviral (Influenza A) | 35 µM | A549 (human lung) |
| Enzyme Inhibition | 50% at 25 µM | Various |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of this compound against the influenza virus, researchers found that the compound significantly reduced viral plaque formation in A549 cells. The EC50 value was determined to be approximately 35 µM, indicating moderate antiviral efficacy compared to existing antiviral agents .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of around 10 µM. Further analysis revealed that the mechanism involved apoptosis induction through mitochondrial pathways and caspase activation .
Q & A
Q. How can researchers optimize the synthesis of Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving aminotriazole precursors and ethyl acetoacetate derivatives. Key steps include:
- Reaction Conditions : Reflux in ethanol or acetonitrile with catalysts like sodium ethoxide to promote cyclization .
- Monitoring : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and purity .
- Yield Improvement : Adjust stoichiometry of precursors (e.g., aminotriazole, aldehydes) and optimize reaction time (10–12 minutes for fusion steps) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the triazolopyrimidine core and substituents (e.g., methyl groups at δ 2.38 ppm for CH3, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 310–533 range for derivatives) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer :
- Solubility Testing : Evaluate in polar (e.g., DMSO) vs. non-polar solvents to determine storage conditions .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., melting points >250°C for triazolopyrimidines) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens at the phenyl ring) to improve binding to targets like CDK2 .
- Ester Hydrolysis : Convert the ethyl carboxylate to a carboxylic acid to modulate solubility and bioavailability .
- SAR Studies : Systematically test derivatives (e.g., propyl vs. methyl substituents) in cytotoxicity assays against cancer cell lines .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-run assays with HPLC-purified batches to exclude impurities (e.g., byproducts from multi-step synthesis) .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Compare X-ray crystallography data (e.g., bond angles/planes) to rule out polymorphic effects .
Q. How can molecular docking guide target identification for this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins like CDK2 or cannabinoid receptors (CB2) based on homology to triazolopyrimidine-binding domains .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonding (e.g., triazole N atoms with kinase active sites) .
- Validation : Cross-reference docking scores (e.g., binding energies < -8 kcal/mol) with surface plasmon resonance (SPR) binding assays .
Q. What green chemistry approaches improve the synthesis scalability?
- Methodological Answer :
- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer reflux conditions .
- Catalyst Optimization : Use APTS (3-aminopropyltriethoxysilane) to reduce reaction steps and waste .
- Flow Chemistry : Implement continuous flow reactors for intermediates like hydrazonoyl chlorides to enhance yield (>80%) and reduce energy use .
Data Analysis & Experimental Design
Q. How to design a study investigating structure-activity relationships (SAR)?
- Methodological Answer :
- Variable Selection : Test substituents at positions 2 (e.g., sulfanyl groups) and 7 (e.g., aryl groups) while keeping the triazolopyrimidine core constant .
- Assay Matrix : Combine in vitro (e.g., MTT assay for cytotoxicity) and in silico (e.g., ADMET prediction) screens .
- Statistical Analysis : Apply multivariate regression to correlate logP values with IC50 data .
Q. What protocols address low reproducibility in synthetic yields?
- Methodological Answer :
- Precursor Purity : Use recrystallized aminotriazoles and aldehydes (≥98% purity) to minimize side reactions .
- Temperature Control : Maintain precise reflux temperatures (±2°C) using jacketed reactors .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry to suppress their formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
